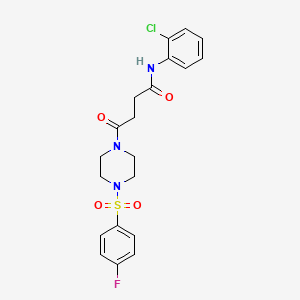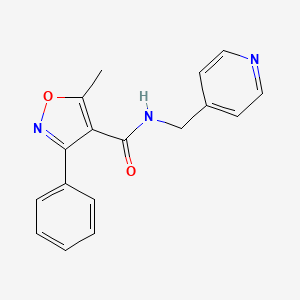![molecular formula C20H21N3O3 B11011115 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11011115.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves multiple steps, typically starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The acetylation of the indole nitrogen and subsequent coupling with 4-hydroxyphenethylamine can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesizers and high-throughput screening techniques .
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The acetylamino and hydroxyphenyl groups further enhance its binding properties and specificity .
Comparison with Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide can be compared with other indole derivatives such as:
Tryptophan: A naturally occurring amino acid with an indole nucleus, essential for protein synthesis.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole nucleus, used to reduce inflammation and pain.
Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation.
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-14(24)22-18-3-2-4-19-17(18)10-12-23(19)13-20(26)21-11-9-15-5-7-16(25)8-6-15/h2-8,10,12,25H,9,11,13H2,1H3,(H,21,26)(H,22,24) |
InChI Key |
CDZGSDZHBXQKGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{N'-[6'-(4-Methoxyphenyl)-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-ylidene]hydrazinecarbonyl}ethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11011033.png)
![Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate](/img/structure/B11011034.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B11011045.png)
![N-[4-(acetylsulfamoyl)phenyl]-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11011066.png)
![ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11011073.png)
![N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]norvaline](/img/structure/B11011083.png)
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B11011085.png)

![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11011093.png)


![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11011109.png)
![6,7-dimethoxy-N-(4-sulfamoylbenzyl)-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B11011123.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11011128.png)
